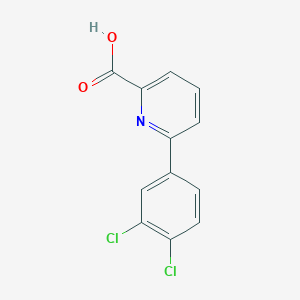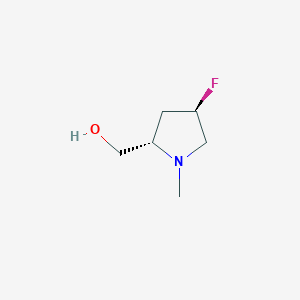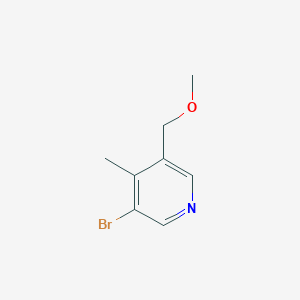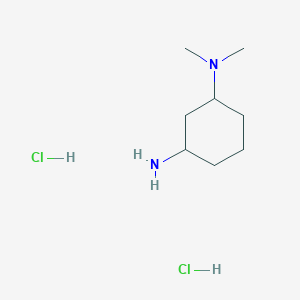
3-Chloro-5-(3-chlorophenyl)phenol, 95%
Vue d'ensemble
Description
3-Chloro-5-(3-chlorophenyl)phenol, 95% (3-CPCP) is an organic compound composed of an aromatic ring and a phenolic group, with a chlorine atom bound to the ring. It is a white crystalline solid with a melting point of 81-82 °C and a boiling point of 270 °C. 3-CPCP is a versatile reagent used in a variety of applications, including chemical synthesis, biochemistry, and pharmaceutical research. It is also used in the production of dyes, inks, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(3-chlorophenyl)phenol, 95% is not well understood. However, it is believed to act as a catalyst in the synthesis of a variety of compounds, including dyes, inks, and pharmaceuticals. It is also believed to act as a reagent in the synthesis of a variety of proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-chlorophenyl)phenol, 95% are not well understood. However, studies have shown that it can cause irritation to the skin, eyes, and mucous membranes. It can also cause respiratory irritation and may be a potential carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-5-(3-chlorophenyl)phenol, 95% in lab experiments include its availability, low cost, and its ability to act as a catalyst in the synthesis of a variety of compounds. Its low toxicity and low environmental impact also make it a desirable reagent for laboratory use. However, there are some limitations to its use in lab experiments, such as its potential to cause irritation to the skin, eyes, and mucous membranes, as well as its potential to be a carcinogen.
Orientations Futures
There are a number of potential future directions for the use of 3-Chloro-5-(3-chlorophenyl)phenol, 95%. These include further research into its mechanism of action and biochemical and physiological effects, as well as its potential applications in the synthesis of a variety of compounds. Additionally, further research into its potential toxicity and environmental impact should be conducted. Finally, further research into its potential use as a catalyst in the synthesis of drugs and drug intermediates should also be conducted.
Méthodes De Synthèse
3-Chloro-5-(3-chlorophenyl)phenol, 95% is synthesized by the reaction of 3-chlorophenol and phenol in the presence of an acid catalyst, such as sulfuric acid, at temperatures of 50-60°C. The reaction proceeds in two steps: the first step is the formation of a chloro-substituted phenol, and the second step is the formation of the 3-Chloro-5-(3-chlorophenyl)phenol, 95% product. The reaction is usually carried out in an aqueous solution, and the product can be isolated by precipitation or filtration.
Applications De Recherche Scientifique
3-Chloro-5-(3-chlorophenyl)phenol, 95% has been used in a variety of scientific research applications, including chemical synthesis, biochemistry, and pharmaceutical research. It has been used as a reagent in the synthesis of a variety of compounds, including dyes, inks, and pharmaceuticals. In biochemistry, it has been used as a reagent for the synthesis of a variety of enzymes and other proteins. In pharmaceutical research, it has been used as a reagent for the synthesis of a variety of drugs and drug intermediates.
Propriétés
IUPAC Name |
3-chloro-5-(3-chlorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDMWQLKNQIRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229942 | |
| Record name | 3-Chloro-5-(3-chlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79881-37-1 | |
| Record name | 3-Chloro-5-(3-chlorophenyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079881371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-5-(3-chlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



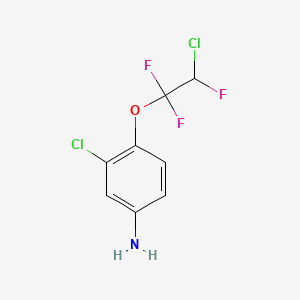

![2,2,2-Trifluoro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6321570.png)

![2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6321583.png)
![9-Benzyl-9-aza-bicyclo[3.3.1]non-3-ylamine dihydrochloride](/img/structure/B6321586.png)
